

Purification of 2-Chloro-4-fluoro-5-nitrophenol by Recrystallization

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-nitrophenol

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Abstract: **2-Chloro-4-fluoro-5-nitrophenol** is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream processes. This application note provides a comprehensive, field-proven protocol for the purification of **2-Chloro-4-fluoro-5-nitrophenol** using recrystallization, a robust and scalable technique for purifying solid compounds. The guide explains the fundamental principles behind solvent selection and each step of the process, ensuring researchers can achieve high purity with excellent recovery.

Introduction: The Critical Role of Purity

2-Chloro-4-fluoro-5-nitrophenol serves as a vital building block in organic synthesis. Its trifunctional nature—possessing hydroxyl, chloro, and nitro groups on a fluorinated benzene ring—makes it a versatile precursor for complex molecular architectures. However, its synthesis, often involving multi-step reactions including nitration and halogenation, can introduce a variety of impurities.^{[1][2]} These may include regioisomers, unreacted starting materials, or byproducts from over-nitration.^[3]

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.^[4] The ideal

solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).^{[4][5]} This guide establishes a reliable recrystallization protocol for obtaining high-purity **2-Chloro-4-fluoro-5-nitrophenol**.

Physicochemical Profile and Safety Considerations

A thorough understanding of the compound's properties and hazards is essential for safe and effective purification.

Compound Properties

The physical and chemical characteristics of **2-Chloro-4-fluoro-5-nitrophenol** dictate the parameters for its purification.

Property	Value	Source(s)
CAS Number	84478-75-1	[6][7][8]
Molecular Formula	C ₆ H ₃ ClFNO ₃	[7][8]
Molecular Weight	191.54 g/mol	[7][8]
Appearance	Light orange to yellow crystalline powder	[1][7][8]
Melting Point	105-108 °C	[8]
Solubility	Soluble in methanol	[7][8]

Hazard Identification and Safety Precautions

2-Chloro-4-fluoro-5-nitrophenol is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.

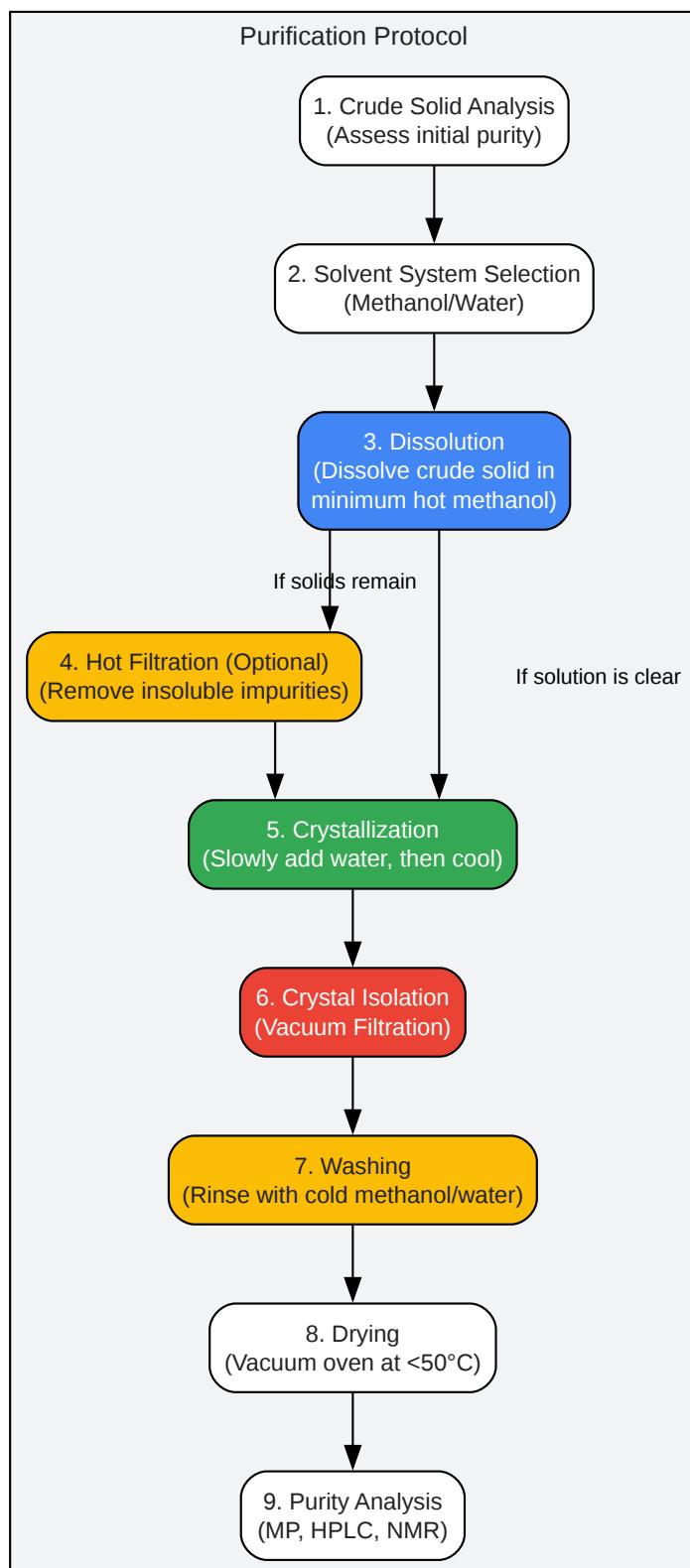
- Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.^[9]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.[\[9\]](#) If dust is generated, respiratory protection is required.
- Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area.[\[9\]](#) Wash hands thoroughly after handling.[\[9\]](#)
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[\[9\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[9\]](#)
 - Ingestion: Rinse mouth and call a physician or poison control center.[\[9\]](#)
 - Inhalation: Move the person to fresh air.[\[9\]](#)

Always consult the most current Safety Data Sheet (SDS) before beginning work.[\[9\]](#)

The Recrystallization Workflow: A Step-by-Step Rationale

The following diagram outlines the logical flow of the purification process. Each stage is designed to systematically remove impurities and isolate the pure product.



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Caption: Recrystallization workflow for **2-Chloro-4-fluoro-5-nitrophenol**.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 10 grams of crude **2-Chloro-4-fluoro-5-nitrophenol**. Adjust volumes accordingly for different scales.

Materials and Equipment

- Crude **2-Chloro-4-fluoro-5-nitrophenol**
- Methanol (ACS grade or higher)
- Deionized Water
- Erlenmeyer flasks (250 mL and 500 mL)
- Hotplate with magnetic stirring
- Magnetic stir bar
- Buchner funnel and filter flask
- Filter paper (sized to Buchner funnel)
- Vacuum source
- Graduated cylinders
- Glass funnel (for hot filtration)
- Fluted filter paper (for hot filtration)
- Watch glass
- Spatula
- Vacuum oven

Step 1: Solvent Selection Rationale

The choice of solvent is the most critical step in recrystallization.^[4] An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below. Given that **2-Chloro-4-fluoro-5-nitrophenol** is soluble in methanol, a mixed-solvent system of methanol and water is highly effective.^{[7][8]} Methanol acts as the primary solvent in which the compound is soluble, while water acts as the anti-solvent, in which the compound is poorly soluble. This combination allows for fine-tuned control over the crystallization process.

Step 2: Recrystallization Procedure

- Dissolution:
 - Place 10.0 g of crude **2-Chloro-4-fluoro-5-nitrophenol** into a 250 mL Erlenmeyer flask with a magnetic stir bar.
 - Add approximately 40-50 mL of methanol.
 - Gently heat the mixture on a hotplate with stirring. Add methanol in small portions until the solid is completely dissolved at a near-boiling temperature. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing product recovery.^[10]
- Hot Filtration (Perform if insoluble impurities are present):
 - If the hot solution contains visible particulate matter, a hot filtration is necessary.
 - Place a glass funnel with fluted filter paper into the neck of a clean 500 mL Erlenmeyer flask on the hotplate.
 - Pour a small amount of hot methanol through the funnel to heat the apparatus and prevent premature crystallization.
 - Carefully and quickly pour the hot dissolved solution through the fluted filter paper.
 - Rinse the original flask with a small amount of hot methanol and pour this through the filter to recover any remaining product.
- Crystallization:

- Reheat the clear, hot methanolic solution.
- Slowly add deionized water dropwise to the stirring hot solution until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
- Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.
- Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Causality: Slow, undisturbed cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[10]
- For maximum yield, the flask can be placed in an ice bath for 20-30 minutes after it has reached room temperature.

- Isolation and Washing:
 - Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
 - Wet the filter paper with a small amount of a cold 1:1 methanol/water mixture.
 - Pour the cold crystal slurry into the Buchner funnel and apply the vacuum to collect the crystals.
 - Wash the crystals with two small portions (10-15 mL each) of the ice-cold methanol/water mixture. Causality: Washing with a cold solvent removes the impurity-laden mother liquor from the crystal surfaces without significantly dissolving the desired product.
 - Continue to draw air through the crystals on the funnel for 15-20 minutes to partially dry them.
- Drying:
 - Transfer the crystalline product to a pre-weighed watch glass.
 - Dry the crystals in a vacuum oven at a temperature below 50°C until a constant weight is achieved. Causality: Drying under vacuum at a mild temperature prevents the melting or decomposition of the product while effectively removing residual solvents.

Step 3: Purity Assessment

The efficacy of the purification should be validated.

- Melting Point: A sharp melting point range close to the literature value (105-108°C) indicates high purity. Impurities typically depress and broaden the melting point range.
- Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can be used to confirm the absence of impurities by comparing the purified sample to the crude material and a reference standard.
- Spectroscopy (NMR): ^1H NMR spectroscopy can confirm the chemical structure and identify any remaining proton-bearing impurities.

Troubleshooting Common Issues

Issue	Potential Cause(s)	Recommended Solution(s)
Product Does Not Crystallize	Too much solvent was used; the solution is not supersaturated.	Reheat the solution and evaporate some of the solvent. Alternatively, add more anti-solvent (water) or scratch the inside of the flask with a glass rod to induce nucleation.
"Oiling Out"	The boiling point of the solvent is higher than the melting point of the solute; the solution was cooled too quickly.	Reheat the solution to dissolve the oil. Add slightly more primary solvent (methanol) before commencing slow cooling. Ensure the cooling process is gradual.
Low Recovery	Too much solvent was used; crystals were washed with solvent that was not cold enough; premature crystallization during hot filtration.	Optimize the solvent volume. Ensure the wash solvent is ice-cold. Ensure the filtration apparatus is pre-heated before hot filtration.

Conclusion

Recrystallization is a highly effective and economical method for the purification of **2-Chloro-4-fluoro-5-nitrophenol**. By carefully selecting a binary solvent system like methanol-water and controlling the rates of dissolution and cooling, researchers can significantly enhance the purity of this critical chemical intermediate. The protocol detailed herein, when combined with rigorous safety practices and post-purification analysis, provides a reliable pathway to obtaining material suitable for the demanding requirements of pharmaceutical and industrial research.

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